An In-Depth Technical Guide to N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A Cell-Permeable Glutathione Prodrug and Synthetic Intermediate
An In-Depth Technical Guide to N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A Cell-Permeable Glutathione Prodrug and Synthetic Intermediate
This guide provides a comprehensive technical overview of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, a chemically modified derivative of L-Glutathione (GSH). Designed for researchers in cellular biology, pharmacology, and drug development, this document delves into the molecule's synthesis, mechanism of action as a cell-permeable prodrug, and its applications as a versatile synthetic building block. We will explore the causal logic behind its design and provide practical, field-proven insights and protocols for its use.
Introduction: Overcoming the Glutathione Delivery Challenge
L-Glutathione (γ-L-glutamyl-L-cysteinyl-glycine; GSH) is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations reaching up to 10 mM.[1] It is a cornerstone of cellular defense, participating in the detoxification of xenobiotics, neutralization of reactive oxygen species (ROS), maintenance of the cellular redox state, and regulation of cell signaling pathways.[1][2]
Despite its critical role, the therapeutic and experimental utility of exogenous GSH is severely limited by its physicochemical properties. With two free carboxyl groups and a free amine, GSH is a hydrophilic, charged molecule at physiological pH, resulting in a low octanol-water partition coefficient (Log P = -3.1) and high aqueous solubility (252.7 mg/mL).[3] Consequently, GSH cannot efficiently cross the lipophilic cell membrane to supplement intracellular stores.[4] Furthermore, oral administration is ineffective as GSH is rapidly degraded by gamma-glutamyl transpeptidase in the gastrointestinal tract.[5]
To circumvent these limitations, researchers have developed prodrug strategies. A common approach involves masking the charged carboxyl groups by esterification, creating more lipophilic compounds like Glutathione Monoethyl Ester (GEE) or Diethyl Ester (GDE).[1][6] These esters can diffuse across the cell membrane and are subsequently hydrolyzed by intracellular non-specific esterases to release GSH.[6][7]
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester represents a further refinement of this strategy. By protecting both carboxyl groups as methyl esters and the N-terminal amine with a tert-butyloxycarbonyl (Boc) group, the molecule is rendered significantly more lipophilic, enhancing its potential for passive diffusion into cells. This dual-protection strategy also makes it a valuable, stable intermediate for complex chemical syntheses.
Physicochemical Properties and Structure
The addition of the lipophilic Boc and methyl ester groups fundamentally alters the properties of the parent GSH molecule, transforming it from a water-soluble tripeptide into an organic-soluble synthetic intermediate.
Key Properties
| Property | Value | Source |
| CAS Number | 120033-58-1 | [8] |
| Molecular Formula | C₁₇H₂₉N₃O₈S | [8] |
| Molecular Weight | 435.49 g/mol | [8][9] |
| Appearance | White Crystalline Solid | [10] |
| Synonyms | N-Boc-L-glutathione dimethyl ester, N-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine Dimethyl Ester | [9] |
| Solubility | Soluble in organic solvents like CH₂Cl₂, EtOAc, and MeOH. Poorly soluble in water. | [10] |
| Storage | 2-8°C, under inert atmosphere | [9] |
Chemical Structure
The structure features three key modifications compared to native GSH:
-
N-terminal Boc Group: Protects the glutamyl amine, neutralizing its charge and preventing unwanted N-acylation reactions.
-
γ-Glutamyl Methyl Ester: Masks the first carboxyl group.
-
Glycyl Methyl Ester: Masks the second carboxyl group.
The central cysteine residue, with its critical thiol (-SH) group, remains unprotected, making it available for conjugation reactions when used as a synthetic intermediate.
Caption: Chemical structure of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester.
Synthesis and Purification
The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable methods start from either L-glutathione disulfide (GSSG) or L-glutathione (GSH).[10][11]
Rationale of the Synthetic Strategy
The synthesis starting from GSSG is often preferred as the disulfide starting material is less prone to aerial oxidation than the free thiol GSH. The core logic is:
-
Esterification First: The carboxyl groups are esterified first under acidic conditions (Fischer esterification). This step simultaneously protects the carboxyl groups and protonates the amino groups, preventing them from reacting.
-
N-Protection: The amino groups of the GSSG tetramethyl ester are then protected with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Disulfide Cleavage: The final step is a mild reduction of the disulfide bond to yield two molecules of the desired product.
Caption: Workflow for the synthesis of the title compound from GSSG.
Experimental Protocol: Synthesis from GSSG
This protocol is adapted from the method described by Falck et al.[10]
Step 1: Fischer Esterification of L-Glutathione Disulfide (GSSG)
-
Suspend L-glutathione disulfide (1 equiv.) in anhydrous methanol (approx. 80 mL per 1 g of GSSG) in a flask equipped with a stir bar and a gas inlet tube.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble dry HCl gas through the stirred suspension until the solution is saturated.
-
Remove the ice bath and allow the mixture to stir at room temperature for 72-80 hours. The suspension will gradually dissolve.
-
Remove the solvent and excess HCl in vacuo using a rotary evaporator. Dry the resulting colorless gum under high vacuum for 24 hours to yield the tetramethyl ester dihydrochloride salt. This crude intermediate is typically used directly in the next step without further purification.
Step 2: N-Protection with Boc₂O
-
Dissolve the crude tetramethyl ester dihydrochloride salt (1 equiv.) in a mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, approx. 4.5 equiv.) to neutralize the HCl salt and establish basic conditions.
-
Add Di-tert-butyl dicarbonate (Boc₂O, approx. 2.2 equiv.) to the solution.
-
Stir the mixture vigorously at room temperature for 24-30 hours.
-
Extract the aqueous mixture with ethyl acetate (EtOAc). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Bis-N-tBoc L-glutathione tetramethyl ester disulfide.
Step 3: Disulfide Cleavage
-
Dissolve the crude disulfide intermediate from Step 2 (1 equiv.) in a degassed 2:1 mixture of n-propanol and water.
-
Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.
-
Add tributylphosphine (Bu₃P, approx. 1.7 equiv.) dropwise to the solution.
-
Stir the reaction under an argon atmosphere at room temperature for 4 hours.
-
Remove the n-propanol in vacuo. Extract the remaining aqueous solution with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a white, crystalline solid.
Mechanism of Action as a Cell-Permeable Prodrug
The primary application of this molecule in a biological context is to serve as a delivery vehicle to increase intracellular GSH levels. The mechanism relies on its enhanced lipophilicity and the presence of ubiquitous intracellular enzymes.
-
Membrane Permeation: Native GSH is repelled by the lipid bilayer. The masking of its three charged groups (two carboxyl, one amino) with nonpolar ester and Boc functionalities dramatically increases the molecule's lipophilicity, allowing it to passively diffuse across the cell membrane into the cytoplasm.
-
Intracellular Ester Hydrolysis: Once inside the cell, the two methyl ester groups are rapidly cleaved by non-specific intracellular esterases (carboxylesterases), which are abundant in the cytoplasm of most mammalian cells.[6][12] This hydrolysis exposes the free carboxyl groups, trapping the molecule within the cell.
-
Deprotection of N-Boc Group: The final step required to release native, functional GSH is the cleavage of the N-Boc protecting group. In synthetic chemistry, this is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid), which are not present in the cytoplasm.[13] The intracellular deprotection mechanism is less characterized but may occur slowly via enzymatic pathways or within the acidic microenvironments of organelles like lysosomes if the compound is taken up via endocytosis.[14][15] It is crucial for researchers to recognize that this final deprotection step may be the rate-limiting factor for the release of fully active GSH.
Caption: Presumed mechanism of intracellular delivery and activation of the prodrug.
Applications in Research
Tool for Modulating Intracellular GSH
The primary biological application is as a tool to artificially elevate intracellular GSH levels, bypassing the feedback-inhibited synthesis pathway.[1] This allows researchers to investigate the direct consequences of increased GSH concentration on cellular processes, including:
-
Oxidative Stress: Assessing the protective effects of elevated GSH against damage induced by ROS-generating compounds (e.g., H₂O₂, t-BOOH) or radiation.
-
Drug Resistance: Studying the role of GSH in conferring resistance to chemotherapeutic agents that are detoxified by GSH conjugation.[2]
-
Cell Signaling: Investigating how the cellular redox state, modulated by the GSH/GSSG ratio, influences specific signaling pathways.
Versatile Synthetic Intermediate
As described in the foundational literature, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is an excellent building block for the synthesis of S-glutathione conjugates.[10][11] The protection of the amine and carboxyl groups allows for highly specific modification at the nucleophilic thiol group of the cysteine residue. This is critical for synthesizing metabolites, drug-GSH adducts, and probes for studying glutathione S-transferases (GSTs).
Experimental Protocols for Application
Protocol: Augmentation of Intracellular GSH in Cultured Cells
This representative protocol provides a framework for using the compound to increase GSH levels in an adherent cell line. Optimization of concentration and incubation time is required for each cell type.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester in a sterile, cell culture-grade solvent such as DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest (e.g., HeLa, HepG2) in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
On the day of the experiment, remove the old culture medium.
-
Prepare fresh medium containing the desired final concentration of the prodrug (typically in the range of 100 µM to 1 mM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Include a vehicle-only (DMSO) control.
-
Add the treatment medium to the cells and return them to the incubator.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 2, 4, 8, or 12 hours) to allow for uptake and intracellular hydrolysis. A time-course experiment is recommended for initial characterization.
-
-
Cell Lysis and GSH Quantification:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable buffer (e.g., metaphosphoric acid or perchloric acid) to precipitate proteins and stabilize the thiols.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the protein.
-
Quantify the total GSH in the supernatant using a standard method such as the Ellman's reagent (DTNB) assay or by a more specific HPLC-based method.
-
Protocol: General HPLC Analysis
Quantification of the intact prodrug or its metabolites requires a reverse-phase HPLC method.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 90%) over 20-30 minutes to elute the lipophilic compound.
-
Re-equilibrate the column at initial conditions before the next injection.
-
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide and Boc groups absorb.
-
Quantification: Generate a standard curve using known concentrations of the purified compound to quantify its concentration in experimental samples.
Discussion and Expert Insights
Comparison with Other GSH-Modulating Agents
-
vs. N-Acetylcysteine (NAC): NAC is a precursor for cysteine, the rate-limiting amino acid in GSH synthesis.[1][16] It relies on the cell's enzymatic machinery (γ-glutamylcysteine synthetase and GSH synthetase) to produce new GSH. In contrast, N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester delivers the entire pre-formed GSH molecule, bypassing the synthesis pathway. This can be advantageous in cells where synthesis enzymes are compromised or when rapid elevation of GSH is required.[1]
-
vs. Glutathione Esters (GEE, GDE): This compound is structurally similar to GDE but with the added N-Boc protection. The primary advantage of the Boc group is in the context of chemical synthesis, where it prevents the nucleophilic amine from participating in side reactions. In a biological context, it further increases lipophilicity, which may enhance membrane transport. However, it also introduces an additional deprotection step that may be slow or inefficient in some cell types, potentially delaying the release of fully functional GSH compared to simple esters like GEE.[6]
Causality in Experimental Design
When choosing a GSH delivery agent, the experimental goal is paramount.
-
For studying de novo synthesis: Use NAC to provide the raw materials for the pathway.
-
For rapid, direct GSH delivery: Use a GSH ester like GEE or the title compound.
-
For chemical synthesis of S-conjugates: The dual-protected N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is the superior choice due to its stability and the selective reactivity of the thiol group.[11]
Conclusion
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a powerful and versatile molecule for chemical and biological research. As a synthetic intermediate, its protected structure offers precise control over thiol-based conjugation reactions. As a potential prodrug, it represents a logical extension of the glutathione ester strategy, designed for maximal lipophilicity to overcome the fundamental challenge of delivering GSH into cells. Researchers utilizing this compound should possess a clear understanding of its multi-step activation pathway and recognize that while ester cleavage is a well-established intracellular process, the fate of the N-Boc group in a biological milieu warrants careful consideration in the interpretation of experimental results.
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